4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7(9)5-2-3-10-6(5)4-11-8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXFWGRGEVMWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1Br)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254163-78-4 | |
| Record name | 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriately substituted precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a series of reactions including cyclization and substitution to form the desired pyrrolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors.
Chemical Biology: It is used in the development of chemical probes to study biological processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Structural Analogues in Pyrrolo[2,3-b]pyridine Series
Pyrrolo[2,3-b]pyridines are well-studied isomers with substituent variations. Key examples include:
Comparison Insights :
Pyrrolo[2,3-c]pyridine Derivatives
Limited data exist for [2,3-c] isomers, but critical examples include:
Comparison Insights :
- Functionalization : The 4-bromo substituent in the target compound offers a handle for further derivatization, unlike 10c, which is pre-functionalized with a carboxylic acid.
- Pharmacological Potential: ABBV-744 demonstrates that [2,3-c] scaffolds achieve higher selectivity in protein-binding domains compared to [2,3-b] analogues .
Substituent Effects on Reactivity and Bioactivity
- Bromine Position :
- Methoxy vs. Methyl :
- Nitro vs. Amino: Nitro groups (e.g., 6d) are precursors for amino derivatives, critical in SAR studies for kinase inhibitors .
Table 1: Key Physicochemical Properties
Biological Activity
4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring fused with a pyrrole ring, which contributes to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . The compound acts as a kinase inhibitor, binding to the ATP-binding site of FGFRs and inhibiting their activity. This inhibition affects downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis in cancer cells .
Pharmacological Properties
The compound exhibits several pharmacological properties:
- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines . Its ability to target FGFRs is particularly relevant in the context of cancers where FGFR signaling is dysregulated.
- Antimycobacterial Activity : Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis, although specific data on this activity for this compound is limited compared to other derivatives .
- Anti-HIV Activity : Some derivatives of pyrrolo[3,4-c]pyridine have shown moderate activity against HIV-1 replication. While direct studies on this compound are scarce, its structural analogs suggest a potential for similar activity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antitumor Studies : In vitro assays demonstrated that compounds with similar structures exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells . The most active derivatives had an EC50 value below 10 µM.
- Kinase Inhibition : The compound has been explored for its ability to inhibit various kinases, including FGFRs. This inhibition leads to significant changes in cellular signaling pathways associated with cancer progression .
Comparison with Similar Compounds
A comparison of this compound with other related compounds highlights its unique characteristics:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-methoxy-1H-pyrrolo[2,3-b]pyridine | Structure | Moderate anticancer activity |
| 3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | Structure | Potential FGFR inhibitor |
| 1H-pyrrolo[2,3-b]pyridine-4-carboxamide | Structure | Antimycobacterial properties |
Q & A
Q. What in vitro assays are recommended to evaluate the pharmacokinetic potential of derivatives?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
